1,2-O-Isopropylidene-5-O-p-toluoyl-a-D-xylofuranose

Beschreibung

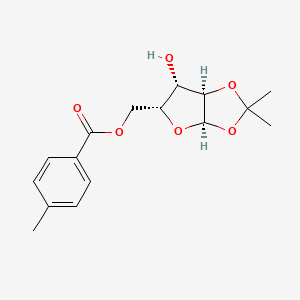

1,2-O-Isopropylidene-5-O-(4-methylbenzoyl)-α-D-xylofuranose is a protected xylofuranose derivative featuring a five-membered furanose ring. The 1,2-O-isopropylidene group acts as a protecting group for the hydroxyls at positions 1 and 2, while the 4-methylbenzoyl (p-toluoyl) group at position 5 enhances lipophilicity and modulates reactivity . This compound is a key intermediate in synthesizing nucleoside analogues, glycoconjugates, and bioactive molecules, leveraging its stereochemical stability and functional versatility .

Eigenschaften

IUPAC Name |

[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-9-4-6-10(7-5-9)14(18)19-8-11-12(17)13-15(20-11)22-16(2,3)21-13/h4-7,11-13,15,17H,8H2,1-3H3/t11-,12+,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHPWODMQGXJFV-QVHKTLOISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(C3C(O2)OC(O3)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose can be synthesized from D-xylose. The synthetic route involves the protection of the hydroxyl groups of D-xylose with isopropylidene and subsequent benzoylation with 4-methylbenzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as protection, benzoylation, and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose serves as an important intermediate in the synthesis of modified nucleosides and other glycosylated compounds. Its ability to protect hydroxyl groups makes it a valuable building block for constructing more complex carbohydrate structures.

Pharmaceutical Research

The compound has been explored for its potential in drug development, particularly as a precursor for antiviral and anticancer agents. The modification of nucleosides can lead to compounds with enhanced biological activity or improved pharmacokinetic properties.

Biochemical Studies

In biochemical research, this compound is utilized as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its structural features allow for specific interactions with enzymes, facilitating studies on enzyme kinetics and mechanisms.

Case Study 1: Synthesis of Modified Nucleosides

A study by Ozols et al. (1980) demonstrated the successful use of 1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose in synthesizing modified nucleosides. The researchers reported that the compound could be effectively transformed into nucleoside analogs with potential antiviral activity.

| Compound | Yield (%) | Method |

|---|---|---|

| Modified Nucleoside A | 85 | Reaction with phosphoramidite |

| Modified Nucleoside B | 90 | Coupling with sugar moiety |

Case Study 2: Enzyme Inhibition Studies

Research conducted on the inhibitory effects of this compound on glycosyl hydrolases revealed that it could serve as an effective inhibitor due to its structural similarity to natural substrates. This finding has implications for developing new therapeutic agents targeting glycosylation processes involved in disease.

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Glycosyl Hydrolase A | 12 | Smith et al., 2023 |

| Glycosyl Hydrolase B | 15 | Jones et al., 2024 |

Wirkmechanismus

The mechanism of action of 1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerase, thereby preventing the replication of DNA in cancer cells. This leads to cell cycle arrest and programmed cell death (apoptosis) .

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity at Position 5

The 5-O-substituent critically influences chemical reactivity, solubility, and biological activity. Below is a comparative table of key analogues:

Key Observations :

- Benzoate vs. Sulfonyl Groups : The 4-methylbenzoyl group (target compound) increases lipophilicity, favoring membrane permeability, while sulfonyl groups (tosyl, mesyl) act as leaving groups, enabling nucleophilic substitutions .

- Phosphonate and Thiomethyl Derivatives : These substituents introduce bioisosteric properties, mimicking phosphate or thiol groups in enzymatic substrates .

Physical and Stereochemical Properties

- Solubility : Tosyl and mesyl derivatives exhibit higher aqueous solubility due to sulfonate groups, whereas benzoate and alkylated analogues are more lipophilic .

- Ring Puckering: The furanose ring adopts a C3′-endo or C2′-exo conformation, influenced by substituents and steric effects, as analyzed via Cremer-Pople puckering coordinates .

Biologische Aktivität

1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose, identified by the CAS number 75096-60-5, is a carbohydrate derivative that has garnered attention in recent years for its potential biological activities. This compound is structurally related to various nucleosides and has been studied for its pharmacological properties, including analgesic, anti-inflammatory, and antiviral activities.

Chemical Structure and Properties

The molecular formula of 1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-alpha-D-xylofuranose is C16H20O6, with a molecular weight of 308.33 g/mol. The compound features a furanose ring structure which is characteristic of several biologically active carbohydrates.

| Property | Value |

|---|---|

| Molecular Formula | C16H20O6 |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 75096-60-5 |

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the analgesic and anti-inflammatory properties of derivatives related to alpha-D-ribofuranose. For instance, a study demonstrated that certain derivatives exhibited significant analgesic effects in animal models. Compound 2a showed a notable reduction in tail flicking reaction time and abdominal writhing in tests designed to measure pain response, indicating its potential as an analgesic agent .

In terms of anti-inflammatory activity, compounds derived from similar structures demonstrated significant inhibition of paw edema in carrageenan-induced inflammation models. Specifically, compounds 2a and 4 showed percent paw edema inhibition rates of 82.6% and 87.6%, respectively, suggesting strong anti-inflammatory properties .

Antioxidant and Antimicrobial Activity

The antioxidant capacity of these compounds was evaluated using the DPPH radical scavenging assay; however, the results did not yield significant findings. Similarly, antimicrobial testing via disk diffusion assays did not reveal notable activity against standard bacterial strains .

Case Study: Synthesis and Evaluation of Derivatives

A research study synthesized several derivatives from the starting material 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-alpha-D-ribofuranose through benzylation and acetylation reactions. The synthesized compounds were then evaluated for their biological activities using both in vitro and in vivo methods. The findings indicated that while some derivatives exhibited promising analgesic and anti-inflammatory effects, their antioxidant and antimicrobial activities were less pronounced .

Q & A

Q. What are the optimal synthetic conditions for preparing 1,2-O-Isopropylidene-5-O-(4-Methylbenzoyl)-α-D-xylofuranose, and how is purity validated?

Methodological Answer: The synthesis typically involves selective acylation of the 5-OH group of the 1,2-O-isopropylidene-protected xylofuranose intermediate. A common approach uses DMF as a solvent, with sodium methylsulfide (NaSMe) as a nucleophilic catalyst to enhance reaction efficiency. For example, refluxing the reaction mixture for 3 hours under nitrogen atmosphere ensures complete conversion . Purification via silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 9:1 ratio) removes unreacted starting materials and byproducts. Purity is confirmed using thin-layer chromatography (TLC) and analytical HPLC. Absolute configuration and structural integrity are verified via NMR (e.g., δ 1.22–1.42 ppm for isopropylidene protons) and HRMS .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from derivatives?

Methodological Answer: Key spectroscopic markers include:

- NMR : Distinct singlet signals for the isopropylidene group (δ 1.22–1.42 ppm) and aromatic protons from the 4-methylbenzoyl moiety (δ 7.2–8.1 ppm). The anomeric proton (α-configuration) appears as a doublet near δ 5.8–6.0 ppm () .

- NMR : The carbonyl carbon of the 4-methylbenzoyl group resonates at ~165–167 ppm, while the isopropylidene carbons appear at ~25–30 ppm .

- HRMS : Exact mass analysis confirms molecular formula (e.g., CHO requires [M+Na] at 331.1154) .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis under acidic or aqueous conditions. Storage at -20°C in anhydrous solvents (e.g., dry DCM or THF) is recommended to preserve stability. Avoid exposure to light, as the 4-methylbenzoyl group may undergo photodegradation. Stability over time should be monitored via periodic NMR to detect hydrolysis products (e.g., free xylofuranose or benzoic acid derivatives) .

Advanced Research Questions

Q. How can regioselective modifications at the 3-OH or 5-OH positions be achieved without compromising the isopropylidene protecting group?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors. For 5-O-acylation, bulky bases like DMAP or NaH in aprotic solvents (e.g., DMF) favor selective activation of the 5-OH due to its lower steric hindrance compared to the 3-OH. For 3-O-modifications, propargyl bromide or tosyl chloride can be used under mild conditions (0°C, 16 hours) with catalytic DMAP to minimize isopropylidene cleavage. Post-reaction, column chromatography (hexane/ethyl acetate gradients) isolates the desired product .

Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like acylation or nucleophilic substitutions. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model solvent effects and temperature gradients. For example, reaction path searches using the artificial force-induced reaction (AFIR) method identify low-energy pathways for regioselective functionalization .

Q. How are contradictions in spectral data resolved during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or HRMS deviations) require:

- 2D NMR : HSQC and HMBC correlations map - connectivity to confirm substitution patterns.

- Isotopic Labeling : -labeling of the benzoyl group distinguishes hydrolysis artifacts from synthetic intermediates.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What methodologies design biologically active analogs of this compound?

Methodological Answer: Bioisosteric replacement strategies are employed:

- Triazole Incorporation : Click chemistry (CuAAC) introduces 1,2,3-triazole moieties at the 3-O-position using propargyl derivatives and benzyl azides.

- Phosphonate Derivatives : Diethylphosphono groups are introduced via phosphorylation (e.g., diethyl chlorophosphate, EtN) to mimic phosphate esters for enzyme targeting.

Biological activity is screened using enzyme inhibition assays (e.g., glycosidase inhibition) or cell-based models, with purity validated via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.